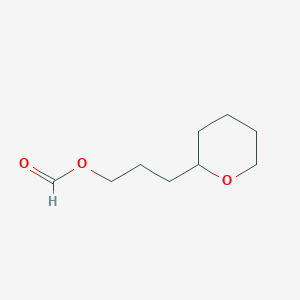

3-tetrahydro-2H-pyran-2-ylpropyl formate

説明

3-Tetrahydro-2H-pyran-2-ylpropyl formate (CAS: [pending], molecular formula: C₉H₁₆O₃) is an ester derivative featuring a tetrahydro-2H-pyran (THP) ring linked to a propyl chain terminated by a formate group. The THP moiety confers rigidity and stereochemical complexity, while the formate ester enhances reactivity in hydrolysis or transesterification reactions. This compound is of interest in organic synthesis, particularly as a protecting group for alcohols or as a precursor for bioactive molecules .

特性

CAS番号 |

38796-45-1 |

|---|---|

分子式 |

C9H16O3 |

分子量 |

172.22 g/mol |

IUPAC名 |

3-(oxan-2-yl)propyl formate |

InChI |

InChI=1S/C9H16O3/c10-8-11-6-3-5-9-4-1-2-7-12-9/h8-9H,1-7H2 |

InChIキー |

ZVQNOIPBMAPLFU-UHFFFAOYSA-N |

正規SMILES |

C1CCOC(C1)CCCOC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-tetrahydro-2H-pyran-2-ylpropyl formate typically involves the reaction of tetrahydropyran derivatives with formic acid or its derivatives. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between 1,4- or 1,5-diols and formic acid at room temperature . This method yields the desired formate with high stereoselectivity.

Industrial Production Methods: Industrial production of 3-tetrahydro-2H-pyran-2-ylpropyl formate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of renewable feedstocks and minimization of waste are often employed to make the process more sustainable.

化学反応の分析

Types of Reactions: 3-tetrahydro-2H-pyran-2-ylpropyl formate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Nucleophiles like or can be used under mild acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-tetrahydro-2H-pyran-2-ylpropyl formate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving formates.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

作用機序

The mechanism of action of 3-tetrahydro-2H-pyran-2-ylpropyl formate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for formate dehydrogenases , enzymes that catalyze the reversible conversion of formate to carbon dioxide . This process involves the transfer of electrons and protons, leading to the formation of carbon dioxide and water.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with 3-tetrahydro-2H-pyran-2-ylpropyl formate but differ in functional groups or substitution patterns:

Physicochemical and Reactivity Comparisons

Solubility and Stability

- 3-Tetrahydro-2H-pyran-2-ylpropyl formate: Moderately polar due to the THP ring and ester group; hydrolyzes under acidic or basic conditions to yield formic acid and 3-tetrahydro-2H-pyran-2-ylpropanol.

- Y6W (Phosphonate derivative) : High polarity from the phosphonate and hydroxyl groups; enhanced stability against enzymatic cleavage compared to formate esters .

- Sulfated THP-benzoic acid () : Water-soluble due to sulfation; stable in physiological pH ranges, ideal for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。